molecular formula C6H5BCl2O3 B8232818 (3,4-Dichloro-5-hydroxyphenyl)boronic acid

(3,4-Dichloro-5-hydroxyphenyl)boronic acid

Cat. No.: B8232818
M. Wt: 206.82 g/mol
InChI Key: WBWHAZBJIKKVHE-UHFFFAOYSA-N
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Description

(3,4-Dichloro-5-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of boronic acid and phenyl groups substituted with chlorine and hydroxyl groups

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Halogenation, nitration, and other electrophilic aromatic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of dichlorohydroquinone or dichlorobenzoquinone.

    Reduction: Formation of dichlorophenol or dichlorobenzene.

    Substitution: Formation of various substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex structures.

Comparison with Similar Compounds

  • 4-Hydroxyphenylboronic acid
  • 3,5-Dichlorophenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (3,4-Dichloro-5-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in specific applications, such as enhanced reactivity in Suzuki-Miyaura coupling reactions and potential biological activity .

Properties

IUPAC Name

(3,4-dichloro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWHAZBJIKKVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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